2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is part of the boronic ester family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocyclopentyl derivatives with boronic acid or boronic ester precursors. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the formation of the boronic ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also undergo oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted aromatic and aliphatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C11H19BF2O2 |
---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-(3,3-difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h8H,5-7H2,1-4H3 |
InChI Key |
GVBXMTQPUNITSW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.